molecular formula C9H9N3O2 B582010 Methyl 5-amino-1H-indazole-7-carboxylate CAS No. 885272-08-2

Methyl 5-amino-1H-indazole-7-carboxylate

Cat. No.: B582010
CAS No.: 885272-08-2
M. Wt: 191.19
InChI Key: WYAQQZIGRZZPJH-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-indazole-7-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Scientific Research Applications

Methyl 5-amino-1H-indazole-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of indazole derivatives is diverse and depends on the specific derivative . For example, some indazole derivatives have been found to have anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 1H-indazole-6-carboxylate”, indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation .

Future Directions

The medicinal properties of indazole, including “Methyl 5-amino-1H-indazole-7-carboxylate”, have to be explored in the near future for the treatment of various pathological conditions . The wide variety of biological properties of indazole nuclei has aroused great interest in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with carboxylic acid esters in the presence of a catalyst. For instance, the reaction of 2-nitrobenzaldehyde with methyl hydrazinecarboxylate under acidic conditions can yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1H-indazole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted indazole compounds, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-nitro-1H-indazole-7-carboxylate
  • Methyl 5-hydroxy-1H-indazole-7-carboxylate
  • Methyl 5-chloro-1H-indazole-7-carboxylate

Uniqueness

Methyl 5-amino-1H-indazole-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino group at the 5-position allows for unique interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

methyl 5-amino-1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAQQZIGRZZPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672006
Record name Methyl 5-amino-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-08-2
Record name Methyl 5-amino-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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